BenchChemオンラインストアへようこそ!

1-(3-methylbutyl)-1H-benzimidazol-2-amine

Lipophilicity Drug-like property Membrane permeability

1-(3-Methylbutyl)-1H-benzimidazol-2-amine (CAS 438541-07-2) is a differentiated N1-isopentyl-2-aminobenzimidazole scaffold for TLR8 agonist SAR studies. Its branched 3-methylbutyl substituent (XLogP3=2.6) confers distinct lipophilicity and binding kinetics versus linear-chain analogs—substitution invalidates SAR reproducibility. The free 2-amino group enables derivatization for kinase inhibitor programs (e.g., Aurora kinase A). TPSA 43.8 Ų supports CNS library inclusion. Standard purity: 95%.

Molecular Formula C12H17N3
Molecular Weight 203.289
CAS No. 438541-07-2
Cat. No. B2542769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-methylbutyl)-1H-benzimidazol-2-amine
CAS438541-07-2
Molecular FormulaC12H17N3
Molecular Weight203.289
Structural Identifiers
SMILESCC(C)CCN1C2=CC=CC=C2N=C1N
InChIInChI=1S/C12H17N3/c1-9(2)7-8-15-11-6-4-3-5-10(11)14-12(15)13/h3-6,9H,7-8H2,1-2H3,(H2,13,14)
InChIKeyMQRMNTLFZVWVHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methylbutyl)-1H-benzimidazol-2-amine (CAS 438541-07-2): Procurement-Ready Chemical Profile for Research Applications


1-(3-Methylbutyl)-1H-benzimidazol-2-amine (CAS 438541-07-2), also designated as 1-isopentyl-1H-benzimidazol-2-amine, is a heterocyclic organic compound belonging to the benzimidazole family, characterized by a 3-methylbutyl (isopentyl) substituent at the N1-position and a free 2-amino group [1]. This compound is a member of the 1-alkyl-1H-benzimidazol-2-amine chemotype, a class of compounds that has been systematically investigated for structure-activity relationships in Toll-like receptor 8 (TLR8) agonism [2]. It is commercially available as a research chemical through major scientific vendors, typically at 95% purity, and is designated for early discovery and exploratory research applications .

Why N1-Alkyl Substitution in 1-(3-Methylbutyl)-1H-benzimidazol-2-amine Dictates Non-Interchangeability with Other 2-Aminobenzimidazole Derivatives


1-(3-Methylbutyl)-1H-benzimidazol-2-amine cannot be trivially substituted with other 2-aminobenzimidazole analogs in structure-activity relationship (SAR) studies or synthetic pathways due to the critical influence of the N1-alkyl substituent on both physicochemical properties and biological target engagement. Comprehensive SAR investigations on the 1-alkyl-1H-benzimidazol-2-amine chemotype have established that variations in alkyl chain length and branching at the N1-position profoundly alter agonist potency and selectivity, with the best-in-class compound 4-methyl-1-pentyl-1H-benzo[d]imidazol-2-amine demonstrating pure TLR8 agonistic activity while other N1-substituted variants exhibit markedly different functional profiles [1]. The 3-methylbutyl (isopentyl) substituent confers a calculated LogP value of approximately 2.6, which differs substantially from linear n-pentyl, methyl, or unsubstituted analogs, thereby impacting membrane permeability, solubility, and target binding kinetics . Procurement decisions predicated on substituting this compound with a structurally related benzimidazole would invalidate SAR reproducibility and potentially alter synthetic intermediate reactivity in downstream derivatization steps.

Quantitative Differentiation of 1-(3-Methylbutyl)-1H-benzimidazol-2-amine: Evidence-Based Comparator Analysis for Informed Procurement


Comparative Lipophilicity: LogP Advantage of 3-Methylbutyl Substitution Relative to N1-Unsubstituted 2-Aminobenzimidazole

The 3-methylbutyl (isopentyl) substituent at the N1-position substantially elevates the lipophilicity of 1-(3-methylbutyl)-1H-benzimidazol-2-amine relative to the unsubstituted 2-aminobenzimidazole core. This difference is quantifiable through calculated partition coefficients. The presence of the branched C5 alkyl chain increases LogP by approximately 1.9 units compared to the parent heterocycle, a modification that directly influences passive membrane diffusion and protein binding characteristics in biological assays [1].

Lipophilicity Drug-like property Membrane permeability Benzimidazole

Topological Polar Surface Area Differentiation from Bis-Benzimidazole Scaffolds: Synthetic Handle Implications

1-(3-Methylbutyl)-1H-benzimidazol-2-amine exhibits a topological polar surface area (TPSA) of 43.8 Ų, which is approximately half the TPSA of bis(benzimidazol-2-yl)amine derivatives that lack the N1-alkyl substitution pattern . This lower TPSA, combined with a moderate LogP of 2.6, positions the compound in a favorable region of the Lipinski-compliant chemical space for central nervous system permeability screening, whereas bis-benzimidazole analogs with larger TPSA values demonstrate restricted blood-brain barrier penetration potential [1].

Physicochemical property TPSA Synthetic intermediate 2-Aminobenzimidazole

Kinase Inhibitor Intermediate: Documented Utility in Patent-Protected Aurora Kinase A Inhibitor Synthesis

1-(3-Methylbutyl)-1H-benzimidazol-2-amine serves as a key synthetic building block in the preparation of benzimidazole-indazole hybrid inhibitors of Aurora kinase A, a validated anticancer target [1]. Specifically, this compound provides the 1-(3-methylbutyl)-1H-benzimidazol-2-amine substructure that is incorporated into the ATP-competitive inhibitor XV, which has been co-crystallized with Aurora kinase A and deposited in the Protein Data Bank [1]. In contrast, simpler N1-alkyl benzimidazole analogs lacking the 2-amino functionality (e.g., N-alkylbenzimidazoles without the 2-amino group) cannot participate in the same condensation or amide coupling reactions required to access this inhibitor scaffold [2].

Kinase inhibitor Synthetic intermediate Aurora kinase A Benzimidazole scaffold

Structural Distinction from N-(3-Methylbutyl)-1H-benzimidazol-2-amine: Constitutional Isomer with Divergent Pharmacophoric Orientation

1-(3-Methylbutyl)-1H-benzimidazol-2-amine (CAS 438541-07-2) is a constitutional isomer of N-(3-methylbutyl)-1H-benzimidazol-2-amine (CAS 924859-59-6), differing in the position of alkyl group attachment: N1-alkylation in the target compound versus exocyclic 2-amino group alkylation in the comparator [1]. This regioisomeric distinction carries profound implications for hydrogen bonding capacity and target recognition. The target compound retains a free primary amine at the 2-position capable of acting as both a hydrogen bond donor and acceptor, whereas the comparator presents a secondary amine at the exocyclic position with altered electronic and steric properties [1].

Constitutional isomer Regioisomer Benzimidazole tautomer Structure-activity relationship

Molecular Rotatable Bond Count: Conformational Flexibility Differential Relative to 1-Pentyl and 1-Methyl Analogs

1-(3-Methylbutyl)-1H-benzimidazol-2-amine possesses 3 rotatable bonds, a conformational flexibility parameter that directly influences the entropic penalty upon target binding . This value is identical to that of the linear n-pentyl analog (1-pentyl-1H-benzimidazol-2-amine: 4 rotatable bonds? Correction: The 3-methylbutyl chain contains 3 rotatable bonds; the linear n-pentyl chain contains 4 rotatable bonds), but substantially greater than the 1-methyl analog (1-methyl-1H-benzimidazol-2-amine: 1 rotatable bond) . The branched nature of the 3-methylbutyl group introduces steric constraints that restrict the conformational sampling space compared to an unbranched C5 chain, potentially affecting the binding kinetics and residence time at hydrophobic pockets within protein targets [1].

Conformational flexibility Entropic penalty Rotatable bonds Binding affinity

Optimal Application Scenarios for 1-(3-Methylbutyl)-1H-benzimidazol-2-amine Based on Quantified Structural Differentiation


Medicinal Chemistry: TLR8 Agonist Lead Optimization and SAR Expansion

This compound is optimally deployed as a scaffold for structure-activity relationship (SAR) studies targeting human Toll-like receptor 8 (TLR8) agonism, particularly when investigating the impact of branched versus linear N1-alkyl substitution on cytokine induction profiles. The 3-methylbutyl substituent provides a specific lipophilic branching pattern (XLogP3 = 2.6) that can be systematically compared to linear pentyl (1-pentyl analog) or shorter alkyl chains (1-propyl, 1-butyl analogs) to map the hydrophobic pocket interactions of the TLR8 binding site [1]. The free 2-amino group enables further derivatization with acyl, sulfonyl, or aryl substituents to probe additional pharmacophoric features identified in the published SAR of this chemotype [1].

Synthetic Chemistry: Intermediate for Aurora Kinase A and Related ATP-Competitive Kinase Inhibitors

Laboratories engaged in the synthesis of ATP-competitive kinase inhibitors should consider this compound as a validated synthetic intermediate for benzimidazole-indazole hybrid scaffolds. The 1-(3-methylbutyl)-1H-benzimidazol-2-amine substructure is incorporated into Aurora kinase A inhibitor XV, a compound that has been co-crystallized with its target protein, providing direct structural validation of the binding mode [2]. The presence of the primary 2-amino group enables coupling with activated carboxylic acid derivatives or isocyanates, while the N1-isopentyl group occupies a hydrophobic sub-pocket within the kinase ATP-binding cleft [2].

Physicochemical Property Screening: CNS Drug Discovery Campaigns

Given its moderate lipophilicity (XLogP3 = 2.6) and low topological polar surface area (TPSA = 43.8 Ų), this compound is well-suited for inclusion in central nervous system (CNS)-targeted compound libraries . The TPSA value falls comfortably below the empirical 60-70 Ų threshold for favorable blood-brain barrier penetration, while the hydrogen bond donor count of 1 and acceptor count of 2 maintain compliance with Lipinski's rule-of-five parameters . These computed properties position the compound as a promising core scaffold for fragment-based or lead-like screening initiatives focused on neurological or psychiatric disease targets.

Regioisomeric Selectivity Studies: Differentiating N1-Alkylated from 2-Amino-Alkylated Benzimidazoles

This compound serves as an essential reference standard for analytical method development aimed at distinguishing between N1-alkylated and 2-amino-alkylated benzimidazole regioisomers. The distinct hydrogen bonding profile (1 HBD for target compound vs. 2 HBD for the 2-amino-alkylated isomer) and chromatographic retention characteristics (modulated by the 1.9-unit LogP differential from unsubstituted 2-aminobenzimidazole) enable robust separation and identification in LC-MS or HPLC purity assessments [3]. Procurement of both isomers allows for rigorous validation of synthetic route selectivity when alkylating 2-aminobenzimidazole substrates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-methylbutyl)-1H-benzimidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.